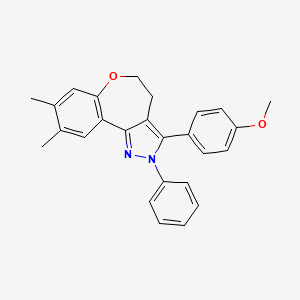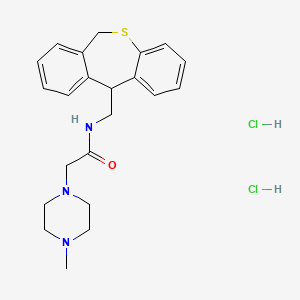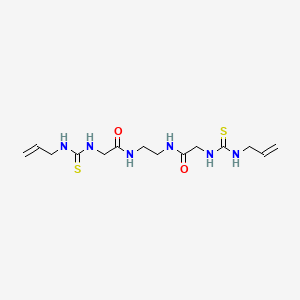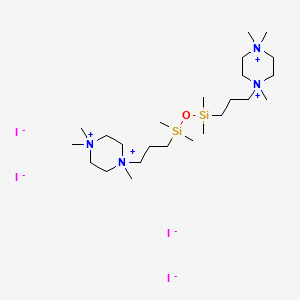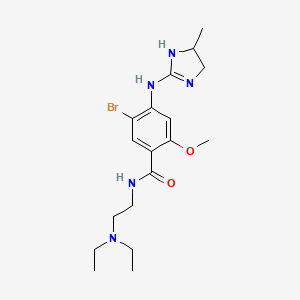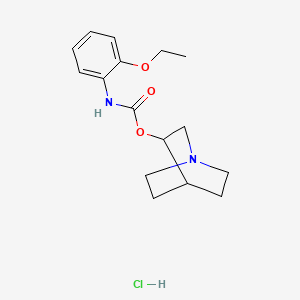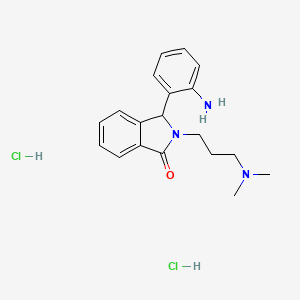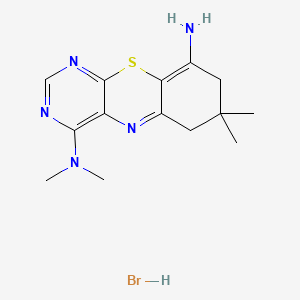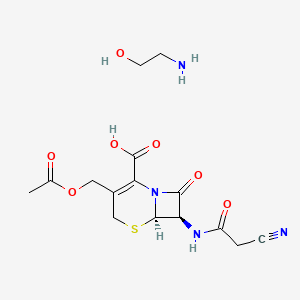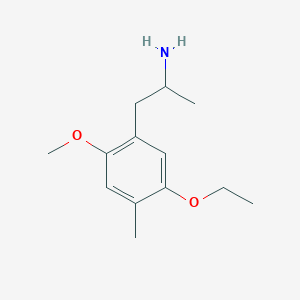
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride is a complex organic compound It is characterized by the presence of a benzenediol moiety and a tetrahydro-pyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzenediol Moiety: This can be achieved through the hydroxylation of benzene derivatives under controlled conditions.
Synthesis of the Tetrahydro-pyridoindole Structure: This involves the cyclization of appropriate precursors, often using catalytic hydrogenation.
Coupling Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride can undergo various chemical reactions:
Oxidation: The benzenediol moiety can be oxidized to form quinones.
Reduction: The tetrahydro-pyridoindole structure can be reduced further under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenediol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Fully reduced tetrahydro-pyridoindole derivatives.
Substitution: Various substituted benzenediol derivatives.
Scientific Research Applications
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and neuroprotective properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol Derivatives: Compounds with similar benzenediol structures.
Tetrahydro-pyridoindole Derivatives: Compounds with similar tetrahydro-pyridoindole structures.
Uniqueness
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
70265-35-9 |
|---|---|
Molecular Formula |
C19H21ClN2O3 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-[(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)methyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C19H20N2O3.ClH/c1-24-12-3-4-15-14(10-12)13-6-7-20-16(19(13)21-15)8-11-2-5-17(22)18(23)9-11;/h2-5,9-10,16,20-23H,6-8H2,1H3;1H |
InChI Key |
VNTSOSHTEZRVMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


